molecular formula C23H24BrN3O2 B11308691 5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11308691
M. Wt: 454.4 g/mol
InChI Key: TXQDHJKMFAYTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a pyrrolidinyl group attached to an oxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and a suitable halogenated oxazole derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

    Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Phenyl derivatives of the bromophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological targets are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity, biological activity, and overall properties. Compared to similar compounds with different substituents, the bromophenyl group may enhance the compound’s potency, selectivity, and stability.

Properties

Molecular Formula

C23H24BrN3O2

Molecular Weight

454.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24BrN3O2/c1-16-4-6-17(7-5-16)21(27-12-2-3-13-27)15-25-23(28)20-14-22(29-26-20)18-8-10-19(24)11-9-18/h4-11,14,21H,2-3,12-13,15H2,1H3,(H,25,28)

InChI Key

TXQDHJKMFAYTMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.